molecular formula C5H6O3 B176597 3,7-Dioxabicyclo[4.1.0]heptan-2-one CAS No. 197248-90-1

3,7-Dioxabicyclo[4.1.0]heptan-2-one

Cat. No. B176597
M. Wt: 114.1 g/mol
InChI Key: BBBHKSVPYKDJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dioxabicyclo[4.1.0]heptan-2-one, also known as dioxolane, is a cyclic organic compound with the molecular formula C5H8O2. Dioxolane is a colorless liquid that has a fruity odor and is used in various industrial applications. In recent years, dioxolane has gained attention in the scientific community due to its potential applications in the field of chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of 3,7-Dioxabicyclo[4.1.0]heptan-2-one is not fully understood, but it is believed to act as a nucleophile in chemical reactions. Dioxolane is also known to form stable complexes with metal ions, which can be useful in various chemical and biochemical applications.

Biochemical And Physiological Effects

Dioxolane has been shown to have a low toxicity and is not believed to have any significant physiological effects. However, it is important to note that 3,7-Dioxabicyclo[4.1.0]heptan-2-one has not been extensively studied in terms of its potential health effects, and further research is needed to fully understand its safety profile.

Advantages And Limitations For Lab Experiments

One advantage of 3,7-Dioxabicyclo[4.1.0]heptan-2-one is its ability to act as a solvent in a wide range of chemical reactions, making it a versatile tool in the laboratory. However, 3,7-Dioxabicyclo[4.1.0]heptan-2-one is also highly flammable and can be hazardous if not handled properly. Additionally, 3,7-Dioxabicyclo[4.1.0]heptan-2-one is not compatible with all types of chemicals and may not be suitable for certain reactions.

Future Directions

There are several potential future directions for research on 3,7-Dioxabicyclo[4.1.0]heptan-2-one, including its use as a reagent in the synthesis of complex organic molecules, its use as a building block in the production of new materials, and its application in the field of biochemistry for the synthesis of nucleotides and nucleosides. Further research is also needed to fully understand the safety profile of 3,7-Dioxabicyclo[4.1.0]heptan-2-one and its potential health effects.

Synthesis Methods

Dioxolane can be synthesized through various methods, including the reaction of formaldehyde with ethylene glycol, the reaction of ethylene oxide with acetaldehyde, and the reaction of acetaldehyde with ethylene glycol. These methods have been widely used in the industrial production of 3,7-Dioxabicyclo[4.1.0]heptan-2-one.

Scientific Research Applications

Dioxolane has been used in various scientific research applications, including as a solvent in chemical reactions, as a building block in the synthesis of pharmaceuticals and agrochemicals, and as a stabilizer in the production of polymers. Dioxolane has also been investigated for its potential applications in the field of biochemistry, including as a reagent for the protection of amino acids and peptides, and as a component in the synthesis of nucleotides and nucleosides.

properties

CAS RN

197248-90-1

Product Name

3,7-Dioxabicyclo[4.1.0]heptan-2-one

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

3,7-dioxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C5H6O3/c6-5-4-3(8-4)1-2-7-5/h3-4H,1-2H2

InChI Key

BBBHKSVPYKDJKO-UHFFFAOYSA-N

SMILES

C1COC(=O)C2C1O2

Canonical SMILES

C1COC(=O)C2C1O2

synonyms

Pentonic acid, 2,3-anhydro-4-deoxy-, -delta--lactone (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.